molecular formula C14H19N5S B279451 (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine

(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine

Número de catálogo B279451
Peso molecular: 289.4 g/mol
Clave InChI: ZPNBSWCRUOSNGT-WEVVVXLNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine, also known as MRS5698, is a selective adenosine A1 receptor agonist. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and renal disorders.

Mecanismo De Acción

(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine is a selective adenosine A1 receptor agonist. Adenosine A1 receptors are widely distributed in the body and are involved in various physiological processes, including cardiovascular, neurological, and renal functions. Activation of adenosine A1 receptors by (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine leads to the inhibition of adenylate cyclase and the reduction of intracellular cAMP levels. This results in the opening of ATP-sensitive potassium channels, leading to hyperpolarization of the cell membrane and the inhibition of calcium influx. These effects contribute to the cardioprotective, neuroprotective, and renal protective effects of (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine.
Biochemical and physiological effects:
(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce infarct size and improve cardiac function in animal models of ischemia-reperfusion injury. It also has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. Additionally, (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine has been shown to reduce renal injury and improve renal function in animal models of renal disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine has several advantages for lab experiments. It is highly selective for adenosine A1 receptors and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. It is relatively expensive, and its synthesis is complex and time-consuming.

Direcciones Futuras

There are several future directions for the study of (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine. One direction is the further investigation of its potential therapeutic applications in various diseases. Another direction is the development of more efficient and cost-effective synthesis methods for (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine. Additionally, the development of more selective and potent adenosine A1 receptor agonists could lead to the discovery of new therapeutic agents for various diseases.

Métodos De Síntesis

The synthesis of (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine involves several steps, including the reaction of 3-bromopropylamine hydrobromide with 1-methyl-1H-tetrazole-5-thiol, followed by the reaction with 3-phenylacrolein under basic conditions. The final product is obtained through purification and crystallization.

Aplicaciones Científicas De Investigación

(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine has been studied extensively for its potential therapeutic applications. It has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury. It also has neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine has been shown to have renal protective effects and has been studied for its potential use in the treatment of renal disorders.

Propiedades

Fórmula molecular

C14H19N5S

Peso molecular

289.4 g/mol

Nombre IUPAC

3-(1-methyltetrazol-5-yl)sulfanyl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine

InChI

InChI=1S/C14H19N5S/c1-19-14(16-17-18-19)20-12-6-11-15-10-5-9-13-7-3-2-4-8-13/h2-5,7-9,15H,6,10-12H2,1H3/b9-5+

Clave InChI

ZPNBSWCRUOSNGT-WEVVVXLNSA-N

SMILES isomérico

CN1C(=NN=N1)SCCCNC/C=C/C2=CC=CC=C2

SMILES

CN1C(=NN=N1)SCCCNCC=CC2=CC=CC=C2

SMILES canónico

CN1C(=NN=N1)SCCCNCC=CC2=CC=CC=C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.